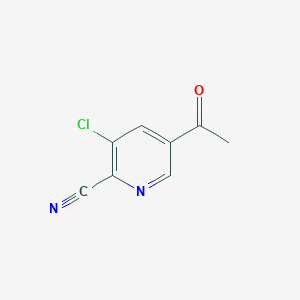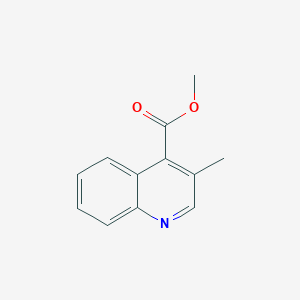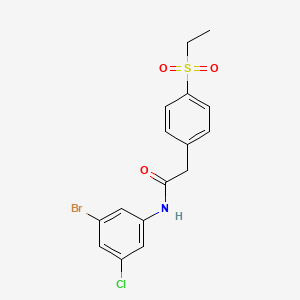
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, as well as an ethylsulfonyl group on another phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-chloroaniline and 4-ethylsulfonylbenzoyl chloride.
Acylation Reaction: The 3-bromo-5-chloroaniline undergoes an acylation reaction with 4-ethylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial purification methods may include crystallization, distillation, and advanced chromatographic techniques.
化学反应分析
Types of Reactions
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the ethylsulfonyl group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products may include derivatives with different substituents on the phenyl ring.
Oxidation: Oxidation of the ethylsulfonyl group can lead to the formation of sulfonic acids.
Reduction: Reduction can result in the formation of ethylsulfides.
Hydrolysis: Hydrolysis of the acetamide group yields the corresponding carboxylic acid and amine.
科学研究应用
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
N-(3-bromo-5-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenyl ring, as well as the ethylsulfonyl group
属性
分子式 |
C16H15BrClNO3S |
|---|---|
分子量 |
416.7 g/mol |
IUPAC 名称 |
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C16H15BrClNO3S/c1-2-23(21,22)15-5-3-11(4-6-15)7-16(20)19-14-9-12(17)8-13(18)10-14/h3-6,8-10H,2,7H2,1H3,(H,19,20) |
InChI 键 |
KFZREGQSZWANQF-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
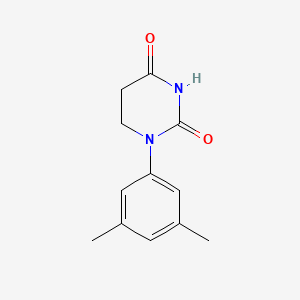
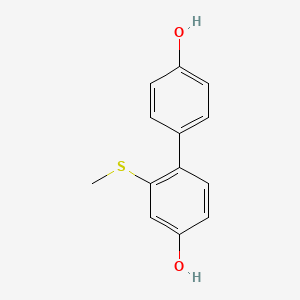

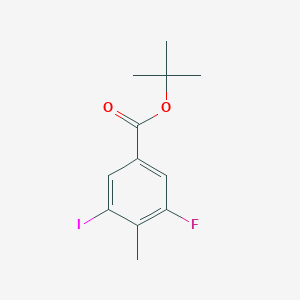
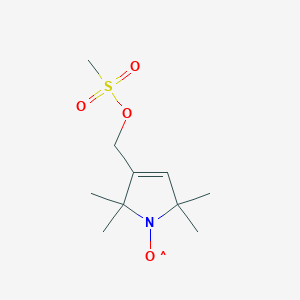
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
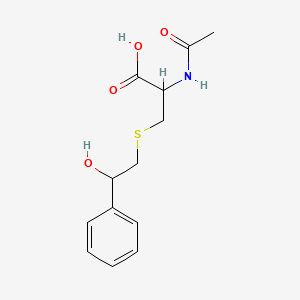
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)


